4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine
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Overview
Description
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.31 g/mol . It is characterized by the presence of a morpholine ring substituted with a 4-methyl-3-nitrobenzene sulfonyl group. This compound is used in various chemical and industrial applications due to its unique structural properties.
Scientific Research Applications
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its sulfonyl group can form strong interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with morpholine . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Reactants: 4-methyl-3-nitrobenzenesulfonyl chloride and morpholine.
Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
Procedure: The 4-methyl-3-nitrobenzenesulfonyl chloride is added to a solution of morpholine in the chosen solvent. The mixture is stirred for several hours until the reaction is complete.
Chemical Reactions Analysis
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine involves its interaction with molecular targets through its sulfonyl and nitro groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine can be compared with other sulfonyl morpholine derivatives, such as:
4-[(4-Chlorobenzene)sulfonyl]morpholine: This compound has a chlorine atom instead of a nitro group, which affects its reactivity and biological activity.
4-[(4-Methylbenzene)sulfonyl]morpholine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-[(4-Nitrobenzene)sulfonyl]morpholine: Similar structure but without the methyl group, which can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
4-(4-methyl-3-nitrophenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXFSMFCBACQAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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